molecular formula C7H16ClN B7450817 (3-Ethylcyclobutyl)methanamine hydrochloride

(3-Ethylcyclobutyl)methanamine hydrochloride

Cat. No.: B7450817
M. Wt: 149.66 g/mol
InChI Key: JVCLYZRZHKMAGX-UHFFFAOYSA-N
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Description

(3-Ethylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClN It is a hydrochloride salt of (3-ethylcyclobutyl)methanamine, which is a derivative of cyclobutane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethylcyclobutyl)methanamine hydrochloride typically involves the reaction of (3-ethylcyclobutyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Material: (3-Ethylcyclobutyl)methanamine

    Reagent: Hydrochloric acid (HCl)

    Reaction Conditions: The reaction is usually performed at room temperature with stirring to ensure complete dissolution and reaction of the starting material with the acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:

    Bulk Handling: Large quantities of (3-ethylcyclobutyl)methanamine and hydrochloric acid.

    Reactor Design: Use of industrial reactors with efficient mixing and temperature control.

    Purification: The product is purified through crystallization or other suitable methods to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-Ethylcyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to form different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of corresponding oxides or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(3-Ethylcyclobutyl)methanamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-ethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler amine derivative of cyclobutane.

    (3-Methylcyclobutyl)methanamine: A similar compound with a methyl group instead of an ethyl group.

    (3-Propylcyclobutyl)methanamine: A similar compound with a propyl group.

Uniqueness

(3-Ethylcyclobutyl)methanamine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in specific applications where the ethyl group provides a distinct advantage.

Properties

IUPAC Name

(3-ethylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-6-3-7(4-6)5-8;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCLYZRZHKMAGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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